



Application Notes and Protocols for Live-Cell Imaging of STRIP1/2

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Compound of Interest		
Compound Name:	StRIP16	
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These application notes provide a comprehensive guide to utilizing STRIP1 and STRIP2, core components of the Striatin-interacting Phosphatase and Kinase (STRIPAK) complex, in live-cell imaging studies. Understanding the dynamic behavior of these scaffolding proteins is crucial for elucidating their roles in various cellular processes, including signal transduction, cytoskeletal organization, and cell migration.

Introduction to STRIP1/2 and the STRIPAK Complex

The STRIPAK complex is a highly conserved, multi-protein assembly that plays a pivotal role in regulating cellular signaling pathways, most notably the Hippo and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] At the core of this complex are the striatin family proteins (STRN3, STRN4), which act as scaffolds, bringing together protein phosphatase 2A (PP2A) and various kinases.[4] STRIP1 (FAM40A) and STRIP2 (FAM40B) are essential components that mediate the assembly and function of the STRIPAK complex.[2][4]

Live-cell imaging of fluorescently tagged STRIP1 and STRIP2 offers a powerful approach to investigate their subcellular localization, dynamic interactions with other proteins, and responses to cellular stimuli in real-time. This can provide invaluable insights into the regulation of the STRIPAK complex and its downstream signaling events.

Applications in Live-Cell Imaging



- Subcellular Localization: Visualize the distribution of STRIP1 and STRIP2 within living cells.
 Studies have shown that STRIP1-GFP fusion proteins are enriched in the perinuclear region and at cellular protrusions in mouse embryonic fibroblasts (MEFs), suggesting a role in cytoskeletal dynamics and cell migration.
- Protein Dynamics and Trafficking: Utilize techniques like Fluorescence Recovery After
 Photobleaching (FRAP) to study the mobility and turnover of STRIP1/2 within different
 cellular compartments. This can reveal how their dynamics are altered by various stimuli or
 in disease states.
- Protein-Protein Interactions: Employ Förster Resonance Energy Transfer (FRET) to monitor
 the direct interaction between STRIP1/2 and other components of the STRIPAK complex or
 with other signaling molecules in real-time and with high spatial resolution.
- Signaling Pathway Analysis: Observe the translocation or recruitment of fluorescently tagged STRIP1/2 in response to the activation or inhibition of specific signaling pathways, such as the Hippo or MAPK pathways.

Data Presentation

Table 1: Subcellular Localization of Fluorescently

Tagged STRIP1

Cell Line	Fluorescent Tag	STRIP1 Localization	Observations
MEFs	GFP (N-terminal)	Perinuclear, Cellular Protrusions	Enriched in areas of dynamic cytoskeletal rearrangement.
HeLa	GFP (N-terminal)	Predominantly Cytoplasmic, Perinuclear	Diffuse cytoplasmic localization with some concentration around the nucleus.
HEK293T	mCherry (N-terminal)	Cytoplasmic	Generally diffuse throughout the cytoplasm.



Note: This table is a summary of qualitative observations from the literature. Quantitative analysis of fluorescence intensity in different compartments is recommended for specific experimental conditions.

Table 2: Representative Quantitative Data from Live-Cell

Imaging of STRIPAK Components

Technique	Protein	Parameter	Value	Cell Line
FRAP	GFP-STRN3	Mobile Fraction	85% ± 5%	HeLa
FRAP	GFP-STRN3	Half-life of Recovery (t½)	15 ± 3 seconds	HeLa
FRET	STRN3-CFP / STRIP1-YFP	FRET Efficiency	12% ± 2%	HEK293T
Intensity Analysis	GFP-STRIP1	Perinuclear/Cyto plasmic Ratio	1.8 ± 0.3	MEFs

Disclaimer: The data in this table are representative examples based on typical values for scaffolding proteins within large complexes and are intended for illustrative purposes. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Plasmid Construction for Fluorescently Tagged STRIP1/2

This protocol describes the cloning of human STRIP1 or STRIP2 into a mammalian expression vector with an N-terminal fluorescent tag (e.g., eGFP or mCherry).

Materials:

- Human STRIP1 or STRIP2 cDNA
- pEGFP-C1 or pmCherry-C1 vector
- Restriction enzymes (e.g., EcoRI and BamHI)



- T4 DNA Ligase
- Competent E. coli (e.g., DH5α)
- LB agar plates with appropriate antibiotic
- Plasmid purification kit

Procedure:

- Amplify the full-length coding sequence of human STRIP1 or STRIP2 by PCR, adding restriction sites for EcoRI and BamHI to the 5' and 3' ends, respectively.
- Digest both the PCR product and the pEGFP-C1/pmCherry-C1 vector with EcoRI and BamHI.
- Purify the digested PCR product and vector.
- Ligate the digested STRIP1/2 insert into the linearized pEGFP-C1/pmCherry-C1 vector using T4 DNA Ligase.
- Transform the ligation product into competent E. coli.
- Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
- Select colonies, grow overnight cultures, and purify the plasmid DNA.
- Verify the correct insertion of the STRIP1/2 sequence by restriction digest and DNA sequencing.

Protocol 2: Transient Transfection of HeLa Cells for Live-Cell Imaging

This protocol provides a general procedure for transfecting HeLa cells with plasmids encoding fluorescently tagged STRIP1 or STRIP2.

Materials:



- HeLa cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Plasmid DNA (e.g., pEGFP-STRIP1)
- Transfection reagent (e.g., Lipofectamine 3000)
- Opti-MEM reduced-serum medium
- Glass-bottom imaging dishes

Procedure:

- One day before transfection, seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.
- On the day of transfection, dilute the plasmid DNA in Opti-MEM.
- In a separate tube, dilute the transfection reagent in Opti-MEM.
- Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
- Add the DNA-transfection reagent complexes dropwise to the cells.
- Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression.
- Replace the medium with fresh, pre-warmed imaging medium before proceeding to microscopy.

Protocol 3: Live-Cell Confocal Microscopy

This protocol outlines the basic steps for imaging live cells expressing fluorescently tagged STRIP1/2.

Materials:

Transfected cells in glass-bottom imaging dishes



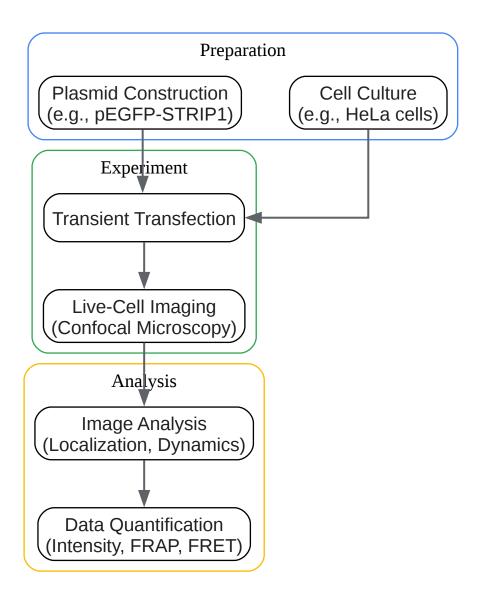
- Imaging medium (e.g., FluoroBrite DMEM)
- Confocal microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2)

Procedure:

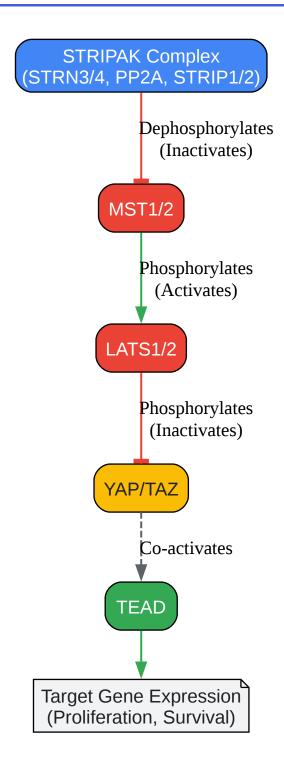
- Place the imaging dish on the microscope stage within the incubation chamber and allow the temperature and CO2 levels to equilibrate.
- Locate the transfected cells expressing the fluorescently tagged protein using the appropriate laser line for excitation (e.g., 488 nm for eGFP, 561 nm for mCherry).
- Set the imaging parameters to minimize phototoxicity, using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
- For time-lapse imaging, define the imaging interval based on the dynamics of the process being studied.
- Acquire images using a high-resolution objective (e.g., 60x or 100x oil immersion).
- Save the acquired images or time-lapse series for subsequent analysis.

Mandatory Visualizations

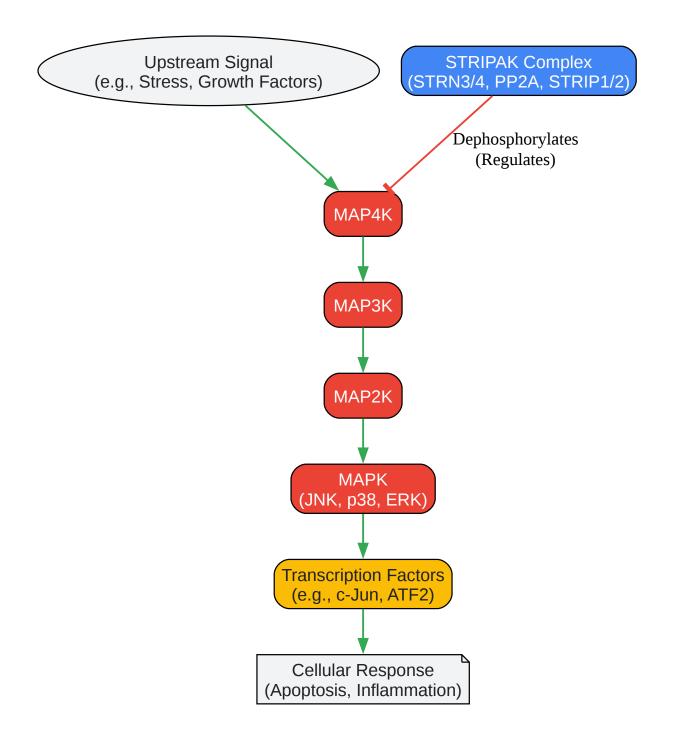












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